Tmpyp

Descripción

Propiedades

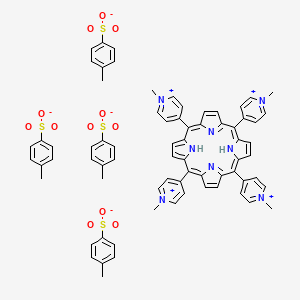

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRMNXBLFDNN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H66N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38673-65-3 (Parent) | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36951-72-1 | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Cellular Mechanism of Action of TMPyP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMPyP4, or 5,10,15,20-tetra(N-methyl-4-pyridyl)porphyrin, is a cationic porphyrin that has garnered significant attention as a potential anti-cancer agent due to its multifaceted mechanism of action. Primarily known as a G-quadruplex stabilizing ligand, TMPyP4's cellular effects are pleiotropic, impacting telomere maintenance, oncogene expression, and immune signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which TMPyP4 exerts its effects within the cell. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in elucidating its mode of action.

Core Mechanism: G-Quadruplex Interaction

The principal mechanism of TMPyP4's action is its interaction with G-quadruplexes (G4s), which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of oncogenes.[2]

TMPyP4 can both stabilize and, in some contexts, destabilize G-quadruplex structures.[1][3] Its binding affinity for G4s is significantly higher than that of its positional isomer, TMPyP2, which serves as a useful experimental control.[2] The interaction of TMPyP4 with G-quadruplexes can occur through end-stacking on the external G-quartets and binding to the grooves of the structure.[4] This interaction is the foundation for its downstream cellular effects.

Quantitative Data: Binding Affinity and Cellular Potency

The following tables summarize key quantitative data related to the interaction of TMPyP4 with G-quadruplexes and its effects on various cancer cell lines.

Table 1: Binding Affinity of TMPyP4 for G-Quadruplex DNA

| G-Quadruplex Sequence | Method | Binding Constant (Ka) or Dissociation Constant (Kd) | Reference |

| Human Telomeric DNA (AG3(T2AG3)3) | Absorption Titration | Ka1 = 1.07 x 106 M-1, Ka2 = 4.42 x 108 M-1 | [4] |

| c-MYC Promoter G-Quadruplex | Isothermal Titration Calorimetry (ITC) | Ka is two orders of magnitude greater than TMPyP2 | [5] |

| Bcl-2 Promoter G-Quadruplex | Isothermal Titration Calorimetry (ITC) | Initial binding event Ka is two orders of magnitude greater than TMPyP2 | [5] |

Table 2: IC50 Values of TMPyP4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| HeLa | Cervical Cancer | 1 (Photodynamic Therapy) | 24h treatment | [6] |

| OVCAR-3 | Ovarian Cancer | 33.7 | 24h treatment | [6] |

| HeLa | Cervical Cancer | 31.9 | 24h treatment | [6] |

| AGS | Gastric Adenocarcinoma | 0.0975 | Not specified | [7] |

| HCT-116 | Colorectal Carcinoma | 3.97 | Not specified | [7] |

Downstream Cellular Effects

TMPyP4's interaction with G-quadruplexes triggers a cascade of cellular events, primarily leading to telomerase inhibition, downregulation of oncogene expression, cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.

Telomerase Inhibition

By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, TMPyP4 effectively blocks the binding of telomerase, the enzyme responsible for maintaining telomere length in the vast majority of cancer cells.[8] This leads to progressive telomere shortening with each cell division, ultimately inducing cellular senescence or apoptosis.[9]

Regulation of Oncogene Expression

TMPyP4 has been shown to downregulate the expression of key oncogenes, most notably c-MYC, by stabilizing the G-quadruplex structure in its promoter region.[2][10] The stabilization of this G4 structure acts as a transcriptional repressor.[10] Since c-MYC is a transcriptional activator of the catalytic subunit of telomerase, hTERT, the downregulation of c-MYC by TMPyP4 provides a secondary mechanism for telomerase inhibition.[2]

Table 3: Effect of TMPyP4 on Gene Expression

| Gene | Cell Line | Treatment Conditions | Fold Change in Expression | Reference |

| c-MYC | HeLa S3 | 100 µM TMPyP4 | Repression observed | [11] |

| hTERT | Not Specified | TMPyP4 treatment | Decrease in transcripts | [2] |

Induction of Cell Cycle Arrest and Apoptosis

TMPyP4 treatment can induce cell cycle arrest, often at the G0/G1 or G2/M phase, and promote apoptosis in cancer cells.[12][13] In non-small cell lung cancer (NSCLC) cells (LC-HK2), treatment with 5µM TMPyP4 for 72 hours resulted in an increase in the G0/G1 phase population from 49.9% to 56.9% and a decrease in the S phase population from 24.7% to 16.66%.[12] The induction of apoptosis is often dose-dependent, with higher concentrations of TMPyP4 leading to increased cell death.[9]

Table 4: Effect of TMPyP4 on Cell Cycle and Cell Death

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

| LC-HK2 (NSCLC) | 5 | 72 | Increase in G0/G1 phase, decrease in S phase | [12] |

| RPE-1 | 5 | 72 | Increase in G0/G1 phase, decrease in S phase | [12] |

| A549 (Lung Cancer) | ≥ 2 | Not Specified | Inhibition of cell proliferation and induction of cell death | [9] |

Modulation of Cell Adhesion and Migration

The effect of TMPyP4 on cell adhesion and migration is dose-dependent. At low concentrations (≤ 0.5 µM), TMPyP4 has been observed to increase cell-matrix adhesion and promote the migration of tumor cells.[9] Conversely, at higher concentrations (≥ 2 µM), it inhibits these processes.[9] In breast cancer cell lines MCF7 and MDA-MB-231, TMPyP4 has been shown to alter cell adhesion and migration, suggesting a potential role in reducing metastatic potential.[14]

Table 5: Dose-Dependent Effects of TMPyP4 on Cell Adhesion and Migration

| Concentration (µM) | Effect | Cell Lines | Reference |

| ≤ 0.5 | Increased cell-matrix adhesion and migration | A549, U2OS | [9] |

| ≥ 2.0 | Inhibition of cell proliferation and induction of cell death | A549 | [9] |

| Not Specified | Altered adhesion and migration | MCF7, MDA-MB-231 | [14] |

Activation of Anti-Tumor Immunity via the cGAS-STING Pathway

A more recently discovered mechanism of action for TMPyP4 involves the activation of the innate immune system. By stabilizing G-quadruplexes, TMPyP4 can induce DNA damage.[15] This damage can lead to the release of cytosolic DNA, which is then sensed by the cyclic GMP-AMP synthase (cGAS).[15][16] Activation of cGAS leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING) pathway.[16][17] The activation of the cGAS-STING pathway results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of dendritic cells (DCs) and CD8+ T cells, thereby promoting an anti-tumor immune response.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by TMPyP4 and a typical experimental workflow for studying its cellular uptake.

Signaling Pathways

Caption: TMPyP4 Signaling Pathways.

Experimental Workflow: Cellular Uptake Analysis

Caption: Workflow for TMPyP4 Cellular Uptake Analysis.

Detailed Experimental Protocols

Protocol 1: Quantification of TMPyP4 Cellular Uptake by Spectrophotometry

This protocol allows for the determination of the total intracellular concentration of TMPyP4.[18]

Materials:

-

TMPyP4 tosylate stock solution

-

Cell culture medium and supplements

-

Multi-well cell culture plates (e.g., 6-well)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Cell Seeding: Seed cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.

-

TMPyP4 Treatment: Remove the culture medium and add fresh medium containing the desired concentration of TMPyP4 tosylate. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C.

-

Cell Washing: After incubation, aspirate the TMPyP4-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellularly bound TMPyP4.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Absorbance Measurement: Transfer the supernatant to a clean cuvette or well of a microplate and measure the absorbance of the Soret band of TMPyP4 at its maximum wavelength (λmax ≈ 424 nm).

-

Standard Curve: Prepare a standard curve by measuring the absorbance of known concentrations of TMPyP4 tosylate in the same lysis buffer.

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.

-

Calculation: Calculate the intracellular concentration of TMPyP4 from the standard curve and normalize it to the total protein content (e.g., in nmol TMPyP4/mg protein).

Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[8][19]

Materials:

-

Cell or tissue extract

-

TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

-

dNTP mix

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

Taq DNA polymerase

-

RNase-free water

-

PCR tubes and thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) equipment and reagents

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Cell Lysis: Prepare cell extracts in a suitable lysis buffer (e.g., CHAPS lysis buffer) and quantify the protein concentration.

-

Telomerase Extension Reaction:

-

In a PCR tube, combine the cell extract (containing a known amount of protein), TRAP buffer, dNTPs, and the TS primer.

-

Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

Include negative controls such as a heat-inactivated extract or an RNase-treated extract.

-

-

PCR Amplification:

-

Add the ACX primer and Taq DNA polymerase to the reaction mixture.

-

Perform PCR with the following cycles:

-

Initial denaturation at 95°C for 2-5 minutes.

-

25-35 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 50-60°C for 30 seconds.

-

Extension at 72°C for 45-60 seconds.

-

-

Final extension at 72°C for 5-10 minutes.

-

-

-

Detection of PCR Products:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a suitable DNA dye.

-

Visualize the characteristic ladder of 6-bp repeats, which indicates telomerase activity.

-

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with TMPyP4 and untreated control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with the desired concentrations of TMPyP4 for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Use appropriate compensation settings for the fluorochromes used.

-

Gate the cell populations to quantify:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Conclusion

The mechanism of action of TMPyP4 in cells is complex and multifaceted, stemming from its primary interaction with G-quadruplex structures. This interaction leads to the inhibition of telomerase and the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis. Furthermore, recent evidence highlights a novel role for TMPyP4 in stimulating an anti-tumor immune response through the activation of the cGAS-STING pathway. This in-depth understanding of its molecular mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of TMPyP4 and other G-quadruplex-targeting agents as potential cancer therapeutics. The dose-dependent effects on cell migration underscore the importance of careful dose-response studies in preclinical and clinical settings. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working in this promising area of oncology.

References

- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

A Technical Guide to the Singlet Oxygen Generation Quantum Yield of TMPyP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the singlet oxygen generation quantum yield of meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), a photosensitizer of significant interest in photodynamic therapy (PDT) and other biomedical applications. This document details the quantitative data on its quantum yield, the experimental protocols for its measurement, and the key signaling pathways activated by this compound-mediated photodynamic action.

Core Concepts: Singlet Oxygen and Quantum Yield

Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to produce cytotoxic reactive oxygen species (ROS). Upon absorption of light, a photosensitizer like this compound transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). ¹O₂ is a primary mediator of the cytotoxic effects observed in PDT.[1]

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) , which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. A high ΦΔ is a desirable characteristic for an effective photosensitizer.

Quantitative Data: Singlet Oxygen Quantum Yield of this compound

The singlet oxygen quantum yield of this compound has been reported in various studies, with values influenced by the solvent, concentration, and presence of biomolecules. A frequently cited ΦΔ for this compound in aqueous solution is approximately 0.74 to 0.77 .[2] However, this value can vary, as summarized in the table below. It is important to note that factors such as aggregation at high concentrations can lead to a decrease in the singlet oxygen quantum yield due to self-quenching.[3]

| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| This compound | Water | 0.77 ± 0.04 | [4] |

| This compound | Aqueous Solution | 0.74 | [5] |

| This compound | PBS-D₂O | Concentration-dependent, decreases with increasing concentration | [3] |

| Various porphyrins | Various solvents | 0.44 to 0.85 | [5] |

Experimental Protocols for Measuring Singlet Oxygen Quantum Yield

The determination of ΦΔ can be performed through direct or indirect methods.

Direct Method: Singlet Oxygen Phosphorescence Detection

This is the most accurate and unambiguous method for quantifying singlet oxygen. It involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state, with a characteristic emission peak at approximately 1270 nm.[3][6]

Experimental Workflow: Direct Detection

References

- 1. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the DNA Binding Affinity of TMPyP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as TMPyP (or TMPyP4), is a cationic porphyrin that has garnered significant scientific interest due to its strong affinity for DNA. Its planar aromatic structure and positive charges facilitate multiple modes of interaction with the negatively charged phosphate backbone and the bases of nucleic acids. This compound is particularly renowned for its ability to bind and stabilize G-quadruplex (GQ) DNA structures, which are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[1][2] This property makes this compound and its derivatives promising candidates for anticancer drug design, acting as telomerase inhibitors by stabilizing G-quadruplexes in human telomeres.[1][3] This guide provides a comprehensive technical overview of the DNA binding affinity of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the complex interactions and workflows involved in its study.

Binding Modes and Structural Interactions

This compound interacts with DNA through several distinct binding modes, the prevalence of which is dictated by experimental conditions such as ionic strength, DNA sequence and structure (duplex vs. G-quadruplex), and the presence of metal ions within the porphyrin core.[4][5]

-

Intercalation: The planar porphyrin ring inserts itself between DNA base pairs. This mode is often characterized by a significant red shift (bathochromism) and a decrease in the intensity (hypochromism) of the Soret band in the UV-Vis absorption spectrum of this compound.[5][6] Theoretical studies suggest a preference for intercalation in GC-rich sequences.[7]

-

Groove Binding: this compound can bind to the minor or major grooves of duplex DNA, an interaction that is primarily electrostatic.[4][5] The ortho-isomer of this compound (o-TMPyP) has been shown to favor major groove binding, as steric hindrance prevents intercalation.[5]

-

End-Stacking (G-Quadruplex Specific): This is a dominant binding mode with G-quadruplex structures, where the porphyrin stacks on the external G-quartets.[8][9] The similar size of the porphyrin ring and the G-quartet facilitates favorable π-π stacking interactions.

-

External Binding/Intercalation (G-Quadruplex): In addition to end-stacking, this compound can also bind to the grooves or even intercalate within the G-quadruplex structure, particularly at high ligand-to-DNA ratios.[9][10]

The specific binding mode is a critical determinant of the biological effect of this compound. For instance, its ability to inhibit telomerase is directly linked to its stabilization of G-quadruplex structures.[8]

Quantitative Data on Binding Affinity

The binding affinity of this compound for various DNA structures has been quantified using multiple biophysical techniques. The data reveal a general preference for G-quadruplex structures over duplex DNA, although this selectivity can be influenced by the specific DNA sequence and experimental conditions.

Binding to G-Quadruplex DNA

This compound exhibits high affinity for G-quadruplexes, often with multiple binding events characterized by distinct binding constants.

| DNA Target (Sequence) | Method | Conditions | Binding Model | Binding Constant (K) / Stoichiometry (n) | Reference |

| Human Telomeric (hTel22) | ITC | 150 mM K+ | Four-independent-sites | High Affinity (End-stacking): K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity (Intercalation): K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |

| Human Telomeric (Tel22) | ITC | 150 mM K+ | Three sequential events | K₁ = 7 x 10⁸ M⁻¹K₂ = 6 x 10⁷ M⁻¹K₃ = 4 x 10⁴ M⁻¹ | [11] |

| Human Telomeric AG₃(T₂AG₃)₃ (Hybrid) | Absorption Titration | 150 mM K+ | Two independent sites | K₁ = 4.42 x 10⁸ M⁻¹K₂ = 1.07 x 10⁶ M⁻¹ | [12] |

| Human Telomeric AG₃(T₂AG₃)₃ (Parallel) | Absorption Titration | 150 mM K+ | Two independent sites | K₁ = 2.26 x 10⁸ M⁻¹K₂ = 8.67 x 10⁵ M⁻¹ | [12] |

| Various GQ Structures | Various | --- | General | K ≈ 10⁶ - 10⁷ M⁻¹ | [1][2] |

Binding of Metallated this compound Derivatives to G-Quadruplex DNA

The insertion of a metal ion into the porphyrin core significantly modulates the binding affinity and mechanism. The coordination geometry of the metal and the presence of axial ligands can sterically hinder certain binding modes like intercalation.

| Ligand | Method | Conditions | Binding Model | Binding Constant (K) / Stoichiometry (n) | Reference |

| Ni(II)-TMPyP | ITC | 150 mM K+ | Four-independent-sites | High Affinity: K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity: K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |

| Cu(II)-TMPyP | ITC | 150 mM K+ | Four-independent-sites | High Affinity: K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity: K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |

| Zn(II)-TMPyP | ITC | 150 mM K+ | Two-independent-sites | K ≈ 10⁴ - 10⁵ M⁻¹ (n=2, end-stacking only) | [10] |

| Co(III)-TMPyP | ITC | 150 mM K+ | Two-independent-sites | K ≈ 10⁴ - 10⁵ M⁻¹ (n=2, end-stacking only) | [10] |

Thermodynamic Parameters of this compound Binding to G-Quadruplex DNA (hTel22)

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. For apo-TMPyP4, Ni(II)-TMPyP4, and Cu(II)-TMPyP4, the binding is characterized by two distinct thermodynamic signatures, consistent with a high-affinity end-stacking mode and a lower-affinity intercalative mode.[10] In contrast, Co(III)-TMPyP4 and Zn(II)-TMPyP4, which have axial ligands, only exhibit the lower-affinity end-stacking mode.[10]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA. Each method provides unique insights into the binding affinity, stoichiometry, mode, and conformational changes.

UV-Visible Spectroscopic Titration

This is a fundamental technique to confirm binding and determine the binding constant. The interaction of this compound with DNA leads to characteristic changes in its Soret band (~424 nm).

-

Principle: A solution of this compound is titrated with increasing concentrations of DNA. Binding is monitored by the changes in the absorption spectrum, typically a bathochromic (red) shift and significant hypochromicity (decrease in absorbance).[13]

-

Methodology:

-

Prepare a solution of this compound of known concentration in a suitable buffer.

-

Record its initial UV-Vis spectrum.

-

Add small aliquots of a concentrated DNA stock solution.

-

Record the spectrum after each addition, allowing the system to reach equilibrium.

-

The fraction of bound this compound is calculated from the absorbance changes.[14]

-

Data are fitted to a suitable binding model (e.g., Scatchard plot, non-linear regression) to calculate the binding constant (K) and stoichiometry (n).

-

References

- 1. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digital.library.txst.edu [digital.library.txst.edu]

- 4. This compound binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Properties of Various Cationic Porphyrins to DNA in the Molecular Crowding Condition Induced by Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of DNA with a porphyrin ligand: evidence for intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modelling of the binding specificity in the interactions of cationic porphyrins with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spectroscopic study on the binding of a cationic porphyrin to DNA G-quadruplex under different K+ concentrations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Calorimetric and spectroscopic investigations of the binding of metallated porphyrins to G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Absorption and Emission Spectra of Meso-tetrakis(4-N-methyl-pyridiniumyl)porphyrin (Tmpyp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption and emission spectral properties of Tmpyp (meso-tetrakis(4-N-methyl-pyridiniumyl)porphyrin), a widely studied cationic porphyrin with significant applications in photodynamic therapy, as a DNA targeting agent, and as a photosensitizer. This document outlines the core photophysical characteristics of this compound, detailing its spectral behavior in various environments and providing standardized experimental protocols for its analysis.

Introduction to the Spectroscopic Properties of this compound

The photophysical properties of porphyrins like this compound are dominated by their extensive π-conjugated macrocyclic structure. This leads to strong absorption in the visible region of the electromagnetic spectrum, a characteristic that is central to their use in various light-activated applications. The absorption spectrum of this compound is primarily characterized by an intense Soret band (or B band) in the near-UV region (around 420 nm) and several weaker Q-bands at longer wavelengths. The emission spectrum is typically observed as a broad band in the red region of the spectrum. These spectral properties are highly sensitive to the molecule's environment, including solvent polarity, pH, aggregation state, and interactions with biomolecules such as DNA.

Quantitative Spectral Data

The absorption and emission maxima of this compound are subject to shifts depending on its environment. The following tables summarize key quantitative data extracted from the literature.

Table 1: Absorption Maxima (λmax) of this compound in Various Environments

| Environment/Condition | Soret Band (nm) | Q-Bands (nm) | Reference(s) |

| Aqueous Solution | 421 - 426 | 518, 558, 586, 638 | [1][2][3][4] |

| In 0.2 M Glucose | 423 | 518, 555, 586, 644 | [5] |

| Intercalated in Zirconium Phosphate | 448 | 527, 571, 588, 642 | [1] |

| Bound to DNA (low ionic strength) | Red-shifted | Significant changes | [6] |

| With Sodium Dodecyl Sulfate (SDS) | 434 | - | [4] |

| Protonated (acidic solution) | Red-shifted | - | [7][8] |

| Adsorbed on Laponite Clay | ~450 - 480 | - | [9] |

Table 2: Emission Maxima (λem) of this compound in Various Environments

| Environment/Condition | Emission Maxima (nm) | Reference(s) |

| Aqueous Solution | Broad band ~690 - 717 | [1][3] |

| Intercalated in Zirconium Phosphate | 673, 686, 718 | [1] |

| Bound to G-quadruplex DNA | Two maxima, e.g., ~660 and ~720 | [10][11] |

| With DNA (general) | Shift and intensity changes | [6][12][13] |

| In Nanoparticles | Two well-resolved bands | [14] |

Experimental Protocols

This section details the methodologies for conducting absorption and emission spectroscopy of this compound.

Materials and Reagents

-

This compound: 5,10,15,20-Tetrakis(4-N-methyl-pyridiniumyl)porphyrin, typically as a tetratosylate salt.

-

Solvents: Ultrapure water, phosphate buffers of desired pH and ionic strength, and other organic solvents as required.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 350-750 nm.

-

Spectrofluorometer: An instrument equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector, capable of recording emission spectra typically in the 600-800 nm range.

Protocol for UV-Vis Absorption Spectroscopy

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in ultrapure water or a suitable buffer. The concentration should be accurately determined using its molar extinction coefficient (a common value is ~2.2 x 105 M-1cm-1 at the Soret band maximum).

-

Preparation of Working Solutions: Dilute the stock solution to the desired concentration for measurement (typically in the micromolar range to ensure the absorbance is within the linear range of the instrument, usually below 1.5).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 350-750 nm).

-

Set the scan speed and slit width as appropriate for the desired resolution.

-

-

Blank Measurement: Fill a quartz cuvette with the same solvent/buffer used for the this compound solution. Place it in the reference and sample holders and record a baseline spectrum.

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound solution. Record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of the Soret and Q-band maxima.

Protocol for Fluorescence Emission Spectroscopy

-

Preparation of Solutions: Prepare this compound solutions as described for absorption spectroscopy. Concentrations are typically lower for fluorescence measurements to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength. This is often set at or near the Soret band maximum or one of the Q-bands to maximize the emission signal.

-

Set the desired emission wavelength range (e.g., 600-800 nm).

-

Set the excitation and emission slit widths to control the intensity and resolution.

-

-

Blank Measurement: Record the emission spectrum of the solvent/buffer alone to check for any background fluorescence.

-

Sample Measurement: Place the cuvette with the this compound solution in the sample holder and record the emission spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum fluorescence emission.

Visualizations of Key Concepts and Workflows

The following diagrams illustrate important aspects of this compound spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical studies of excited-state characteristics of meso-tetrakis (4-N-methyl-pyridiniumyl) porphyrin bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of TMPyP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetrakis(4-N-methylpyridyl)porphyrin, commonly known as TMPyP, is a cationic porphyrin that has garnered significant interest in biomedical research, primarily for its applications in photodynamic therapy (PDT) and as a G-quadruplex stabilizing agent.[1] Its efficacy in these areas is intrinsically linked to its ability to induce cellular toxicity. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

The primary mechanism of this compound's toxicity, particularly in the context of PDT, is its function as a photosensitizer.[2] Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen (¹O₂).[3][4] These ROS can indiscriminately damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[3] Notably, in the absence of light, this compound exhibits significantly lower toxicity.[3][5]

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a variety of cancer cell lines. Its potency is significantly enhanced upon photoactivation, a cornerstone of its application in PDT.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment Conditions | Assay | Endpoint | Result | Reference |

| HeLa (Cervical Cancer) | 25 µM GO/TMPyP, 24h incubation, 714 nm & 414 nm irradiation | MTT | Cell Viability | Significant decrease | [6] |

| HeLa (Cervical Cancer) | GO/TMPyP, 24h incubation, PDT | MTT | IC50 | 5.275 µM | [6] |

| HeLa (Cervical Cancer) | Free this compound, 24h incubation, PDT | MTT | IC50 | 8.224 µM | [6] |

| HeLa, CEM, Ramos | TMPyP4-G4-sgc8-NMOFs (5 µM TMPyP4), irradiation | MTS | Cell Death | 91.3% (HeLa), 90.1% (CEM) | [7] |

| HeLa, CEM, Ramos | Free TMPyP4 (5 µM), irradiation | MTS | Cell Viability | 60.8% (HeLa), 61.3% (CEM), 62.3% (Ramos) | [7] |

| Mel-Juso (Melanoma) | TMPyP4/TiO2 complex, 7.5 min light irradiation | MTT | ROS Production | 76% increase over control | [3] |

| G361 (Melanoma), MCF7 (Breast Cancer) | This compound-PDT | Not Specified | c-FOS expression | Increased | [8] |

| BJ (Non-tumor Fibroblasts) | This compound-PDT | Not Specified | c-MYC expression | Decreased | [8] |

Genotoxicity Profile

A primary mechanism of this compound-mediated cytotoxicity, especially upon photoactivation, is the induction of DNA damage.[6] this compound localizes in the nucleus and, upon irradiation, generates ROS that can directly oxidize DNA bases, particularly guanine.[4]

Table 2: In Vitro Genotoxicity of this compound

| Cell Line | Treatment Conditions | Assay | Endpoint | Result | Reference |

| HeLa | GO/TMPyP, irradiation | Comet Assay | DNA Damage | Observed | [6] |

| HL-60 (Leukemia) | This compound, UVA irradiation | Not Specified | 8-oxo-dG formation | Accumulated in DNA | [4] |

| Human p53 tumor suppressor gene, c-Ha-ras-1 proto-oncogene DNA fragments | This compound, UVA irradiation | Not Specified | DNA Damage | Extensive damage at guanine residues | [4] |

Mechanisms of Action and Signaling Pathways

The cytotoxic and genotoxic effects of this compound are orchestrated through a complex interplay of molecular events, primarily initiated by oxidative stress.

Oxidative Stress and DNA Damage

Upon photoactivation, this compound efficiently generates singlet oxygen, a highly reactive ROS.[4] This process is central to its photodynamic activity.

Induction of Apoptosis and Mitotic Catastrophe

The cellular damage induced by this compound, particularly DNA damage, can trigger programmed cell death pathways, primarily apoptosis.[4] This involves the activation of a cascade of caspases, leading to the systematic dismantling of the cell. Furthermore, this compound has been shown to induce mitotic catastrophe, a form of cell death resulting from abnormal mitosis, by disorganizing microtubules.[8]

Experimental Protocols

Standardized protocols are crucial for the reproducible in vitro assessment of this compound's toxicological profile.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound. For phototoxicity studies, irradiate the cells with light of a suitable wavelength and dose.[6]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance of the resulting solution using a microplate reader.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Details:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Protocol Details:

-

Cell Treatment: Treat cells with this compound and expose them to light for photodynamic studies.

-

Probe Loading: Incubate the cells with H₂DCFDA. H₂DCFDA is non-fluorescent but is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]

-

Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[3]

Conclusion

The in vitro toxicological profile of this compound is predominantly characterized by its potent phototoxicity, driven by the generation of reactive oxygen species. This leads to a cascade of cellular events, including significant DNA damage, induction of apoptosis, and mitotic catastrophe. In the absence of light, this compound exhibits considerably lower toxicity. A thorough understanding of these mechanisms and the application of standardized in vitro assays are critical for the continued development and optimization of this compound-based therapeutic strategies, particularly in the field of photodynamic therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]

- 4. DNA damage and apoptosis induced by photosensitization of 5,10,15,20-tetrakis (N-methyl-4-pyridyl)-21H,23H-porphyrin via singlet oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthesis and Applications of TMPyP Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and therapeutic potential of 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) and its derivatives for professionals in drug development and scientific research.

Introduction

Meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as this compound, and its growing family of derivatives have emerged as compounds of significant interest in medicinal chemistry and drug development. These cationic porphyrins exhibit a strong affinity for nucleic acid structures, particularly G-quadruplexes, and possess potent photosensitizing properties, making them promising candidates for anticancer and antimicrobial therapies.[1][2] This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, their quantitative characteristics, and their mechanisms of action, with a focus on their application in photodynamic therapy (PDT).

Synthesis of this compound Derivatives

The core structure of this compound can be readily modified at the meso-pyridyl positions or through the insertion of a metal ion into the porphyrin core, giving rise to a diverse range of derivatives with tailored properties.

Synthesis of this compound Isomers: meta-TMPyP and para-TMPyP

The positional isomers of this compound, meta-TMPyP and para-TMPyP, are synthesized from their respective pyridylporphyrin precursors. The synthesis involves the quaternization of the pyridyl nitrogen atoms with a methylating agent, typically methyl p-toluenesulfonate (methyl tosylate).[3][4]

Experimental Protocol: Synthesis of meta-TMPyP and para-TMPyP [4]

-

Dissolution: Dissolve 5,10,15,20-tetrakis(3-pyridyl)porphyrin (meta-TPyP) or 5,10,15,20-tetrakis(4-pyridyl)porphyrin (para-TPyP) (0.6 mmol) in 100 mL of dry N,N-dimethylformamide (DMF) with stirring at 60 °C.

-

Addition of Methylating Agent: Add methyl p-toluenesulfonate (95.7 mmol, 100 equivalents) to the solution.

-

Reflux: Heat the reaction mixture under reflux at 153 °C for 18 hours under an argon atmosphere and protected from light.

-

Precipitation: After cooling, precipitate the product by adding acetone.

-

Purification: Collect the solid product and wash an aqueous solution of the product with dichloromethane.

-

Drying: Dry the purified product to obtain the final this compound isomer as a purple solid.

| Product | Precursor | Yield |

| meta-TMPyP | meta-TPyP | 87% |

| para-TMPyP | para-TPyP | 85% |

Synthesis of Metallated this compound Derivatives

The insertion of metal ions into the porphyrin core is a common strategy to modulate the photophysical and biological properties of this compound. Various methods, including conventional heating, microwave-assisted synthesis, and mechanochemical approaches, have been employed for metallation.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of Metalloporphyrins [6]

-

Reaction Mixture: In a microwave vial, combine meso-tetraphenylporphyrin (1 mmol) and the desired metal salt (e.g., ZnCl₂, CuCl₂, etc.) (5 mmol) in N,N-dimethylformamide (DMF) (5 mL).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes with an irradiation power of 600W.

-

Monitoring: Monitor the reaction progress using UV-vis absorption spectrophotometry, observing the characteristic changes in the Q bands upon metallation.

-

Workup: After cooling, wash the crude product mixture with ice-cold distilled water (50 mL).

-

Isolation: Collect the resulting precipitate by filtration under reduced pressure, wash with distilled water (50 mL), and dry overnight in an oven at 120°C to yield the crystalline metalloporphyrin.

Modern sustainable methods like solventless mechanochemical synthesis and sonochemistry are also being developed to produce metallated this compound derivatives with high yields and reduced environmental impact.[5] For instance, the copper(II) complex of this compound (Cu-TMPyP) can be obtained in a 45% yield after 60 minutes of milling in a solvent-free process.[5]

Interaction with G-Quadruplexes

A significant area of research for this compound and its derivatives is their ability to interact with and stabilize G-quadruplex structures found in telomeres and oncogene promoters.[1] This interaction can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, presenting a promising avenue for anticancer drug design.[1]

The binding affinity and stoichiometry of these interactions are crucial parameters in evaluating the potential of different derivatives.

| Derivative | G-Quadruplex Sequence | Binding Constant (Ka) | Stoichiometry (Ligand:GQ) |

| H₂this compound | Various | 106–107 M-1 | 3:1 and 4:1 |

| CuIIthis compound | T₄GₙT₄ (n=4, 8) | - | 2:1 |

| ZnIIthis compound | [(TAGGG)₂]₂ | ~106 M-1 | 2:1 |

| TMPyP4 | AG₃(T₂AG₃)₃ | 1.07 x 106 M-1 and 4.42 x 108 M-1 (two sites) | 2:1 |

| TPrPyP4 | AG₃(T₂AG₃)₃ | 5.58 x 106 M-1 and 1.24 x 107 M-1 (two sites) | 2:1 |

Table of quantitative data on the interaction of this compound derivatives with G-quadruplex DNA. Data compiled from multiple sources.[1][7]

It is noteworthy that while TMPyP4 is generally known as a G-quadruplex stabilizer, it has also been reported to unfold an unusually stable RNA G-quadruplex, highlighting the complexity and sequence-dependent nature of these interactions.[8]

Application in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and pathogenic microbes.[9][10] Cationic porphyrins like this compound are particularly effective as photosensitizers due to their high singlet oxygen quantum yield and their ability to accumulate in target cells.[2][11]

Mechanism of Action in PDT

The photodynamic action of this compound derivatives involves the absorption of light, leading to the excitation of the photosensitizer to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[10][12] These ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.[9]

Experimental Workflow for In Vitro PDT Efficacy Testing

The evaluation of the photodynamic efficacy of this compound derivatives typically involves a series of in vitro experiments to determine their cytotoxicity upon light activation.

Studies have shown that the effectiveness of PDT can be influenced by the specific this compound derivative, its concentration, the light dose, and the cell type. For instance, a study comparing meta-TMPyP and para-TMPyP found that the meta isomer exhibited a more effective photodynamic inactivation of bacteria.[4] Furthermore, the conjugation of this compound with nanoparticles, such as TiO₂, can enhance its photodynamic activity and potential for cancer-selective therapy.[13]

Quantitative Data on Photophysical and Photodynamic Properties

The efficiency of a photosensitizer is determined by its photophysical properties, such as its molar extinction coefficient and singlet oxygen quantum yield.

| Derivative | Molar Extinction Coefficient (ε) at Soret Band (B band) | Singlet Oxygen Quantum Yield (ΦΔ) |

| para-TMPyP | 194,984 dm³∙mol⁻¹∙cm⁻¹ | 0.74 |

| meta-TMPyP | 301,995 dm³∙mol⁻¹∙cm⁻¹ | - |

Table of photophysical properties of this compound isomers. Data compiled from multiple sources.[4][11]

The higher molar extinction coefficient of meta-TMPyP suggests a more efficient light absorption, which could contribute to its enhanced photodynamic activity.[4]

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The ability to systematically modify their structure allows for the fine-tuning of their biological and photophysical properties. Future research will likely focus on the development of novel derivatives with improved selectivity for target tissues, enhanced photodynamic efficacy at longer wavelengths for deeper tissue penetration, and the exploration of synergistic combination therapies. The continued investigation of their interactions with diverse biological targets will undoubtedly unlock new applications in medicine and biotechnology.

References

- 1. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 7. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Size-Selected Graphene Oxide Loaded with Photosensitizer (this compound) for Targeting Photodynamic Therapy In Vitro | MDPI [mdpi.com]

- 13. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of TMPyP Porphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as TMPyP. We delve into its historical discovery, detail its chemical synthesis, present its quantitative properties in key applications, and illustrate the experimental workflows and biological signaling pathways it influences. This document is designed to serve as a comprehensive resource for professionals engaged in porphyrin research and its therapeutic applications.

A Brief History: From the "Pigments of Life" to a Versatile Synthetic Porphyrin

The story of porphyrins begins with the very "pigments of life": heme and chlorophyll. The term "porphyrin" itself, derived from the Greek word for purple, was coined in the 19th century. However, it was the pioneering work of Hans Fischer, who elucidated the structure of heme and chlorophyll and synthesized the first synthetic porphyrin in the 1930s, that laid the groundwork for the field.

The synthesis of meso-substituted porphyrins was a significant leap forward. In 1935, Rothemund first synthesized tetraphenylporphyrin (TPP) by reacting pyrrole and benzaldehyde in a sealed bomb at high temperatures. This method was later refined by Adler and Longo, who conducted the reaction in refluxing propionic acid, making it more accessible. A further advancement came with the Lindsey synthesis, which involves a two-step process of condensation to form the porphyrinogen followed by oxidation, leading to higher yields.

The development of water-soluble porphyrins like this compound was a crucial step for their application in biological systems. This compound, a cationic porphyrin, has garnered significant attention for its ability to interact with nucleic acids, particularly G-quadruplexes, and for its potent photosensitizing properties in photodynamic therapy (PDT). Its unique planar structure and positive charges allow it to bind to and stabilize G-quadruplex structures, which are implicated in cancer and other diseases. Furthermore, its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising agent for targeted cancer therapy.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of meso-tetra(4-N-methylpyridyl)porphyrin tetratosylate (this compound) is typically a two-step process starting from the commercially available 5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP). The following protocol details the quaternization of the pyridyl nitrogens to yield the final product.

Materials:

-

5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP)

-

Methyl p-toluenesulfonate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetone

-

Dichloromethane (DCM)

-

Water, deionized

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 0.4 g (0.6 mmol) of 5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 60 °C until all the solid has dissolved.

-

Methylation: To the dissolved porphyrin solution, add 17.81 g (95.7 mmol, approximately 100 equivalents) of methyl p-toluenesulfonate in one portion.

-

Reaction: Reflux the resulting reaction mixture for 18 hours in the dark.

-

Precipitation (First): After cooling the reaction mixture to room temperature, reduce the volume of DMF to approximately 5 mL using a rotary evaporator. Precipitate the product by adding 100 mL of acetone while stirring.

-

Filtration and Washing (First): Collect the purple precipitate by filtration and wash it thoroughly with acetone (3 x 50 mL).

-

Aqueous Dissolution and Extraction: Dissolve the collected precipitate in 100 mL of deionized water. Wash the aqueous phase with dichloromethane (5 x 200 mL) in a separatory funnel to remove any unreacted starting material and other organic impurities.

-

Concentration: Concentrate the aqueous phase to a volume of approximately 5 mL using a rotary evaporator.

-

Precipitation (Second): Add 100 mL of acetone to the concentrated aqueous solution while stirring to precipitate the final product.

-

Filtration and Washing (Second): Collect the purified product by filtration and wash it thoroughly with acetone (3 x 50 mL).

-

Drying: Dry the final product, meso-tetra(4-N-methylpyridyl)porphyrin tetratosylate, under vacuum.

Quantitative Data for Key Applications

The utility of this compound in biomedical research is underscored by its quantifiable interactions with biological targets and its photophysical properties. The following tables summarize key quantitative data for its application in G-quadruplex stabilization and photodynamic therapy.

G-Quadruplex Stabilization

| Parameter | G-Quadruplex Sequence/Structure | Value | Reference |

| Binding Constant (Ka) | Human telomeric (AG3(T2AG3)3) - Hybrid structure | Site 1: 1.07 x 106 M-1Site 2: 4.42 x 108 M-1 | [1] |

| Human telomeric (AG3(T2AG3)3) - Parallel structure | Site 1: 8.67 x 105 M-1Site 2: 2.26 x 108 M-1 | [1] | |

| Change in Melting Temperature (ΔTm) | Human telomeric G-quadruplex | +10-15 °C |

Photodynamic Therapy Efficacy

| Parameter | Cell Line/Conditions | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | Aqueous solution | 0.74 | |

| IC50 (Phototoxicity) | A2780 ovarian carcinoma cells (6 J/cm2 laser) | ~15 µM | [2] |

| T24 human bladder cancer cells (blue light) | 0.42 µM | ||

| MDA-MB-231 breast cancer cells | Not specified | ||

| T47D breast cancer cells | Not specified | ||

| HeLa cells | Not specified | ||

| G361 melanoma cells | Not specified |

Visualizing the Science: Diagrams of Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes involving this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for Studying this compound-G-Quadruplex Interactions

Caption: Experimental workflow for this compound-G4 interaction studies.

Signaling Pathway of this compound-Mediated Photodynamic Therapy

References

The Core Mechanism of Tmpyp G-Quadruplex Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stabilization of G-quadruplex (G4) DNA structures by the cationic porphyrin, 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphine (Tmpyp). This compound is a widely studied G-quadruplex ligand that has garnered significant interest for its potential as a therapeutic agent, primarily due to its ability to modulate the activity of key biological processes through G4 stabilization. This document details the binding mechanisms, summarizes quantitative interaction data, outlines key experimental protocols, and visualizes the associated biological pathways.

Introduction to this compound and G-Quadruplexes

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in various cellular processes, including telomere maintenance and oncogene expression. This compound is a well-characterized G-quadruplex ligand that can bind to and stabilize these structures, thereby interfering with their biological functions. For instance, stabilization of G-quadruplexes in telomeric DNA can inhibit telomerase activity, an enzyme crucial for cancer cell immortality.[1] Furthermore, this compound can stabilize G-quadruplexes in the promoter regions of oncogenes like c-MYC, leading to the downregulation of their expression.[1][2]

Mechanism of this compound G-Quadruplex Stabilization

The interaction between this compound and G-quadruplexes is multifaceted and not described by a single binding mode. The primary mechanisms of interaction include:

-

End-stacking: The planar porphyrin ring of this compound stacks on the external G-tetrads of the G-quadruplex. This is often the initial and strongest binding event.[3][4]

-

Intercalation: this compound can insert itself between the G-tetrads of the G-quadruplex. This mode of binding is generally considered weaker than end-stacking.[3][5]

-

Groove Binding: this compound can also interact with the grooves of the G-quadruplex structure.[6]

The stoichiometry of this compound binding to a single G-quadruplex can vary, with ratios of up to 4:1 (this compound:G4) being reported.[3][7] The binding affinity and mode are influenced by several factors, including the topology of the G-quadruplex (parallel, antiparallel, or hybrid), the nature of the loops, and the presence of flanking sequences.[8][9][10]

Influence of Ionic Conditions

The stability of G-quadruplexes is highly dependent on the presence of monovalent cations, with potassium ions generally providing greater stabilization than sodium ions.[11][12] The central channel of the G-quadruplex is occupied by these cations, which coordinate with the guanine bases and are crucial for the structure's integrity.[13] The binding of this compound can be influenced by the type and concentration of these ions.

Quantitative Data on this compound G-Quadruplex Interactions

The following tables summarize key quantitative data from various studies on the interaction between this compound and different G-quadruplex structures.

Table 1: Binding Constants of this compound with G-Quadruplexes

| G-Quadruplex Sequence | Topology | Method | Ionic Conditions | Binding Constant (K) (M⁻¹) | Stoichiometry (this compound:G4) | Reference |

| Human Telomeric (AG3(T2AG3)3) | Antiparallel/Hybrid | Absorption Titration | 150 mM K⁺ | K₁: 1.07 x 10⁶, K₂: 4.42 x 10⁸ | 2:1 | [6] |

| Human Telomeric (AG3(T2AG3)3) | Parallel | Absorption Titration | 150 mM K⁺, 40% PEG | K₁: 8.67 x 10⁵, K₂: 2.26 x 10⁸ | 2:1 | [6] |

| c-myc promoter | Parallel | ITC, SPR | Not Specified | 10⁷ | 2:1 (end-stacking), 2:1 (external) | [8] |

| Bcl-2 promoter (WT 39-mer) | Mixed | ITC | Not Specified | K₁: ~1 x 10⁷ (end-stacking), K₂: ~1 x 10⁵ (intercalation) | 4:1 | [3][14] |

| (TG4T)4 | Parallel | UV-Vis | Na⁺ buffer | Not Specified | 2:1 | [15] |

| (G4T4G4)2 | Dimer-hairpin | UV-Vis | Na⁺ buffer | Not Specified | 4:1 | [15] |

Table 2: Thermodynamic Parameters of this compound-G-Quadruplex Interaction

| G-Quadruplex Sequence | Method | Ionic Conditions | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Bcl-2 promoter | ITC | Not Specified | End-stacking: Exothermic, Intercalation: Endothermic | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and G-quadruplexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in the G-quadruplex upon this compound binding.

Protocol:

-

Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Baseline Spectrum: Record a baseline CD spectrum of the G-quadruplex solution from 220 to 320 nm.

-

Titration: Add small aliquots of a concentrated this compound stock solution to the G-quadruplex solution.

-

Data Acquisition: Record a CD spectrum after each addition of this compound, ensuring complete mixing and equilibration.

-

Data Analysis: Analyze the changes in the CD signal, particularly the characteristic peaks for different G-quadruplex topologies (e.g., positive peak around 260 nm for parallel, positive peak around 295 nm for antiparallel).

Polymerase Stop Assay

This assay assesses the ability of this compound to stabilize G-quadruplex structures and block DNA polymerase progression.

Protocol:

-

Template-Primer Design: Design a DNA template containing a G-quadruplex forming sequence and a fluorescently labeled primer that anneals upstream of this sequence.

-

Reaction Mixture: Prepare a reaction mixture containing the template-primer duplex, dNTPs, Taq DNA polymerase, and the reaction buffer.

-

Ligand Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-ligand control.

-

Polymerase Extension: Initiate the polymerase extension reaction by incubating at the appropriate temperature for the polymerase.

-

Product Analysis: Stop the reaction and analyze the products using denaturing polyacrylamide gel electrophoresis.

-

Data Quantification: Quantify the intensity of the full-length product and the arrested product at the G-quadruplex site. Increased polymerase arrest in the presence of this compound indicates G-quadruplex stabilization.

Surface Plasmon Resonance (SPR)

SPR is employed to determine the kinetics (association and dissociation rates) and affinity of the this compound-G-quadruplex interaction in real-time.

Protocol:

-

Chip Preparation: Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

-

Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units).

-

Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.

-

Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound this compound.

-

Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound G-quadruplex stabilization mechanism and its biological consequences.

This compound Binding Modes to G-Quadruplex

Caption: Diverse binding modes of this compound to a G-quadruplex structure.

Experimental Workflow for Polymerase Stop Assay

Caption: Step-by-step workflow of the polymerase stop assay.

Signaling Pathway of this compound-Mediated Gene Regulation

Caption: this compound's role in downregulating c-MYC and telomerase activity.

Conclusion

This compound is a potent G-quadruplex stabilizing agent with a complex mechanism of action that involves multiple binding modes. Its ability to stabilize G-quadruplexes in telomeres and oncogene promoters makes it a promising candidate for anticancer drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the cellular effects and the development of this compound analogs with improved selectivity and efficacy are critical next steps in harnessing the therapeutic potential of G-quadruplex stabilization.

References

- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of loop orientation on quadruplex-TMPyP4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological solution conditions and flanking sequence modulate LLPS of RNA G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of monovalent cations on folding kinetics of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of the central potassium ions on the G-quadruplex and stabilizer binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Tmpyp as a Photosensitizer for Antimicrobial Photodynamic Therapy (aPDT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, particularly in the face of rising antibiotic resistance. This therapeutic approach utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that are cytotoxic to microbial cells. The cationic porphyrin, meso-tetra(4-N-methylpyridyl)porphine (Tmpyp), has garnered significant attention as a potent photosensitizer for aPDT due to its high singlet oxygen quantum yield, strong affinity for microbial cells, and broad-spectrum antimicrobial activity.[1][2] These application notes provide a comprehensive overview of this compound's use in aPDT, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The antimicrobial efficacy of this compound-mediated aPDT is primarily driven by the generation of cytotoxic ROS. The process can be summarized in the following steps:

-

Ground State (this compound): In the absence of light, this compound exists in a low-energy ground state and exhibits minimal toxicity.

-

Excitation: Upon irradiation with light of an appropriate wavelength (typically in the Soret band around 420 nm or the Q-bands at longer wavelengths), the this compound molecule absorbs a photon and is promoted to an excited singlet state (¹this compound*).[3]

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³this compound*).

-

Energy Transfer (Type II Mechanism): The triplet state this compound can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[4][5] This is considered the predominant mechanism for this compound's photodynamic activity.[6]

-

Electron Transfer (Type I Mechanism): Alternatively, the excited triplet this compound can react with a substrate molecule through electron transfer, producing superoxide anions (O₂⁻) and other radical species.[4]

-

Cellular Damage and Death: The generated ROS, particularly singlet oxygen, are highly reactive and can indiscriminately damage essential cellular components such as lipids, proteins, and nucleic acids.[7][8] This oxidative stress leads to membrane damage, enzyme inactivation, DNA damage, and ultimately, microbial cell death.

Caption: Mechanism of this compound-mediated antimicrobial photodynamic therapy.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound-mediated aPDT against different microorganisms.

Table 1: Inactivation of Planktonic Bacteria

| Microorganism | This compound Concentration (µM) | Light Source | Light Dose (J/cm²) | Incubation Time (min) | Log₁₀ Reduction | Reference |

| Escherichia coli | 3.9 | UV 236 lamp | 10.8 | 10 | 6.5 | [6] |

| Staphylococcus aureus | 3.9 | UV 236 lamp | 10.8 | 10 | 6.7 | [6] |

| Multidrug-resistant E. coli | 400 | LED | 28-56 | Not specified | Several orders of magnitude | [4][9] |

| Pseudomonas aeruginosa | 2.5 mg/mL | Not specified | Not specified | Not specified | >99% (>2 log₁₀) | [3] |

Table 2: Efficacy Against Biofilms